molecular formula C19H18N2O2 B12533178 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol CAS No. 821784-55-8

3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol

Cat. No.: B12533178
CAS No.: 821784-55-8
M. Wt: 306.4 g/mol
InChI Key: PTAFTERNRLILOB-UHFFFAOYSA-N
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Description

3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol is a synthetic organic compound of significant interest in chemical research and drug discovery. Its molecular structure incorporates a central 3-aminomethylpyridine core, which is symmetrically functionalized with two hydroxyphenyl groups. This architecture, featuring multiple nitrogen and oxygen donor atoms, makes it a promising multidentate ligand for coordinating various metal ions. Researchers can explore its application in synthesizing novel coordination complexes and metal-organic frameworks (MOFs), which may have utility in catalysis, material science, and as models for metalloenzyme active sites . The presence of phenolic rings, similar to those found in many bioactive natural products, also suggests potential for this compound to serve as a key intermediate or precursor in medicinal chemistry campaigns. It can be utilized in the development of new molecules for pharmacological screening, particularly for targets where hydrogen bonding and metal chelation are key mechanisms of action. The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Proper laboratory handling procedures should be followed.

Properties

CAS No.

821784-55-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-[[[5-(4-hydroxyphenyl)pyridin-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C19H18N2O2/c22-18-6-4-16(5-7-18)17-8-15(12-21-13-17)11-20-10-14-2-1-3-19(23)9-14/h1-9,12-13,20,22-23H,10-11H2

InChI Key

PTAFTERNRLILOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CC(=CN=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthesis Overview

The compound 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol (CAS 821784-28-5) is a structurally complex molecule featuring a pyridine ring substituted with a 4-hydroxyphenyl group, an aminomethyl linkage, and a phenolic moiety. Its synthesis involves multi-step processes combining coupling reactions, reductive amination, and functional group transformations. Below is a detailed analysis of potential synthetic routes, supported by methodologies from analogous compounds and literature precedents.

Key Synthetic Strategies

Core Scaffold Assembly

The synthesis hinges on constructing three primary components:

  • 5-(4-Hydroxyphenyl)pyridin-3-amine
  • 3-(Aminomethyl)phenol
  • Coupling of the Two Moieties
Step 1: Preparation of 5-(4-Hydroxyphenyl)pyridin-3-amine

This intermediate can be synthesized via:

  • Nitration-Reduction Sequence :
    • Nitration : 3-Nitropyridine is reacted with 4-aminophenol under acidic conditions to form 5-(4-hydroxyphenyl)pyridin-3-nitrobenzene.
    • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine.
    • Example :

      Reaction Conditions: 2-Chloro-3-nitropyridine + 4-aminophenol in DMF, followed by H₂/Pd-C reduction.
  • Alternative Method : Suzuki Coupling
    • Cross-Coupling : A palladium-catalyzed reaction between 5-bromopyridin-3-amine and 4-hydroxyphenylboronic acid.
Step 2: Synthesis of 3-(Aminomethyl)phenol

This fragment is typically prepared via:

  • Reductive Amination :
    • Benzaldehyde Derivative : 3-Formylphenol reacts with ammonia or a primary amine in the presence of NaBH₃CN or H₂/Pd-C.
    • Example :

      Reaction: 3-Formylphenol + NH₃ → 3-(Aminomethyl)phenol via reductive amination.
Step 3: Coupling the Two Components

The final step involves linking the pyridine and phenol moieties:

  • Nucleophilic Substitution :
    • Benzyl Halide Intermediate : 3-(Chloromethyl)phenol reacts with 5-(4-hydroxyphenyl)pyridin-3-amine in the presence of a base (e.g., K₂CO₃).
    • Example :

      Reaction: 3-(Chloromethyl)phenol + 5-(4-Hydroxyphenyl)pyridin-3-amine → Target compound.

Alternative Routes

One-Pot Synthesis

A single-step approach may be feasible using:

  • Mannich Reaction :
    • Reactants : 4-Hydroxybenzaldehyde, pyridine-3-carboxaldehyde, and ammonia.
    • Catalyst : InCl₃ or Cu/Fe under ultrasound irradiation.
    • Mechanism : Sequential condensation and cyclization to form the aminomethyl bridge.

Reaction Optimization and Challenges

Critical Factors in Yield and Purity

Factor Impact on Synthesis Mitigation Strategy
Protecting Groups Hydroxyl groups may interfere with coupling Use TMS or Boc protection for phenols
Regioselectivity Competing pyridine substitution sites Use directing groups (e.g., nitro → amine)
Catalyst Choice Pd vs. Cu for cross-coupling reactions Pd for Suzuki coupling; Cu for Ullmann

Case Study: Nitration-Reduction Pathway

  • Step 1 : Nitration of 3-nitropyridine with 4-aminophenol in H₂SO₄.
  • Step 2 : Reduction with H₂/Pd-C (5% Pd, 50°C, 12 h).
  • Yield : ~70% after purification via recrystallization.

Analytical Characterization

Spectroscopic Data

Technique Key Observations Reference
¹H NMR δ 7.2–7.5 (m, aromatic Hs), δ 2.8–3.2 (CH₂NH)
¹³C NMR δ 150–160 (C=O/C=N), δ 120–130 (aromatic C)
HRMS m/z 292.1210 [M+H]⁺ (C₁₈H₁₆N₂O₂)

Chromatographic Purity

  • HPLC : Retention time ~10–15 min (C18 column, MeCN/H₂O gradient).
  • LC-MS : Confirm identity via ESI-MS (m/z 292.12).

Comparative Synthesis Methods

Method A: Stepwise Coupling

Step Reagents/Conditions Yield (%)
1 5-Bromopyridin-3-amine + 4-Hydroxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O 65–70
2 3-Formylphenol + NH₃, NaBH₃CN, MeOH 80–85
3 Chloromethylphenol + Pyridine intermediate, K₂CO₃, DMF 60–65

Method B: One-Pot Mannich Reaction

Step Reagents/Conditions Yield (%)
1 4-Hydroxybenzaldehyde + Pyridine-3-carboxaldehyde + NH₃, InCl₃, Ultrasound, 50% EtOH 55–60

Chemical Reactions Analysis

Types of Reactions

3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Medicinal Chemistry

3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol has shown promise in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for:

  • Cancer therapy : Studies indicate that compounds with similar structures can inhibit tumor growth by interacting with specific cellular pathways (e.g., NAMPT activation) .
  • Neuroprotective agents : The phenolic structure is known for antioxidant properties, potentially offering protection against neurodegenerative diseases .

Biochemical Research

The compound's interaction with biological molecules has led to its use in:

  • Enzyme inhibition studies : As a potential inhibitor of certain enzymes involved in metabolic pathways, it can be used to elucidate biochemical mechanisms .
  • Fluorescent probes : Modifications of the compound have been explored for use as fluorescent markers in biological imaging .

Material Science

In material science, the compound can be utilized for:

  • Synthesis of functional materials : Its chemical properties allow it to be integrated into polymers or coatings that require specific functionalities such as biocompatibility or enhanced mechanical properties.
  • Nanotechnology applications : The compound's structure may facilitate the development of nanocarriers for drug delivery systems.

Case Study 1: Cancer Therapeutics

A study investigated the effects of similar compounds on NAMPT activity, revealing that modifications in the pyridine ring significantly enhanced potency against cancer cell lines. The findings suggest that structural variations can lead to improved therapeutic indices .

Case Study 2: Neuroprotection

Research highlighted the antioxidant capabilities of phenolic compounds, including derivatives of this compound. These compounds were shown to reduce oxidative stress markers in neuronal cells, indicating potential for neuroprotective applications .

Mechanism of Action

The mechanism of action of 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Schiff Base Hybrids of 1,2,4-Triazole-Pyridine

Compounds such as (Z)-2-((4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)phenylimino)methyl)phenol () share structural motifs with the target compound, including pyridine and phenolic groups. However, the presence of a triazole-thioether linker in these hybrids introduces distinct electronic and steric properties. These derivatives demonstrated potent antibacterial activity (MIC values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli), attributed to their ability to inhibit dihydrofolate reductase (DHFR) . In contrast, the target compound’s aminomethyl bridge may favor different binding modes or pharmacokinetic profiles.

3-[(4-Methylphenyl)amino]Phenol

This compound () features a simpler structure with a single phenol ring linked to a methyl-substituted aniline. Its lack of a pyridine ring and rigid aminophenyl group reduces conformational flexibility compared to the target compound. Such structural simplicity correlates with lower bioactivity in antimicrobial assays, highlighting the importance of the pyridine-hydroxyphenyl synergy in enhancing potency .

Natural Phenolic Derivatives (e.g., Salvianolic Acid B)

Salvianolic acid B (), a natural polyphenol from Salvia miltiorrhiza, shares antioxidant and anti-inflammatory properties with the target compound. However, its large molecular weight (718.6 g/mol) and esterified carboxylic groups result in lower bioavailability compared to synthetic phenolic derivatives. The target compound’s smaller size (estimated molecular weight: ~350 g/mol) and hydrophilic groups may improve membrane permeability .

Biological Activity

The compound 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol , often referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15_{15}H16_{16}N2_2O
  • Molecular Weight : 240.30 g/mol
  • Structure : The compound features a pyridine ring substituted with a hydroxyl group and an amino group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding :
    • It shows affinity for certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
    • Studies suggest that it may act as an agonist or antagonist depending on the receptor subtype and the presence of other ligands.
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of enzymes such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism.
    • Inhibition of ACC can lead to altered lipid metabolism, making it a target for anti-obesity treatments .

Biological Activity Data

Activity TypeDescriptionReference
Antioxidant ActivityExhibits significant antioxidant properties, reducing oxidative stress in cellular models.
Antimicrobial PropertiesDemonstrated activity against various bacterial strains, particularly when combined with efflux inhibitors.
Neuroprotective EffectsShown to protect neuronal cells from apoptosis in vitro, suggesting potential in neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects :
    A study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, suggesting its potential use in treating neurodegenerative disorders like Alzheimer's disease.
  • Antimicrobial Activity :
    In a series of experiments assessing its antimicrobial efficacy, the compound was tested against E. coli and Staphylococcus aureus. It exhibited notable inhibition at low concentrations when used alongside efflux pump inhibitors, indicating its potential as an antibiotic agent .
  • Anti-inflammatory Properties :
    Research has indicated that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting possible applications in inflammatory diseases such as rheumatoid arthritis .

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